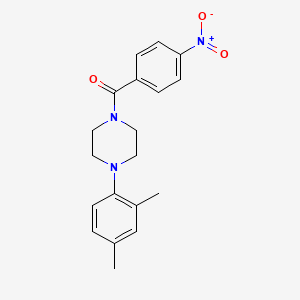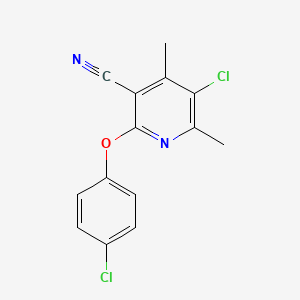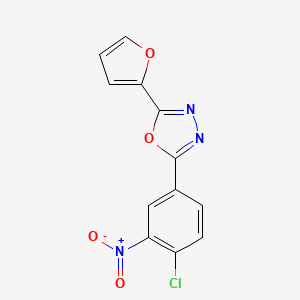
N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research for its ability to target protein kinases.
Mécanisme D'action
N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide is a competitive inhibitor of protein kinases that binds to the ATP-binding site of the kinase domain. It blocks the transfer of phosphate groups from ATP to target proteins, thereby inhibiting kinase activity. N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to selectively inhibit Src family kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. In addition, N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide in lab experiments is its specificity for protein kinases. It has been shown to selectively inhibit Src family kinases, which are important regulators of cell growth and differentiation. However, one limitation of N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide is its potential off-target effects. It has been shown to inhibit other protein kinases, such as FAK and Aurora kinases, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide in scientific research. One direction is the development of more specific inhibitors that target specific protein kinases. Another direction is the use of N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide in combination with other inhibitors or chemotherapeutic agents to enhance their effectiveness. Finally, the use of N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide in animal models of cancer may provide valuable insights into its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2-amino-2,2-dimethylpropane-1-sulfonic acid to form the intermediate 3-bromo-4-hydroxybenzylsulfonamide. This intermediate is then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-one to form N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide.
Applications De Recherche Scientifique
N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide has been extensively used in scientific research to study the role of protein kinases in various cellular processes. It has been shown to inhibit several protein kinases, including Src family kinases, FAK, and Aurora kinases. This makes it a useful tool for studying the regulation of cell growth, differentiation, and migration.
Propriétés
IUPAC Name |
N-(2,2-dimethylpropyl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-14(2,3)9-15-20(17,18)11-5-6-12-10(8-11)4-7-13(16)19-12/h4-8,15H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTQAZSBJXQAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)

![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)
![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)

![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)

![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
